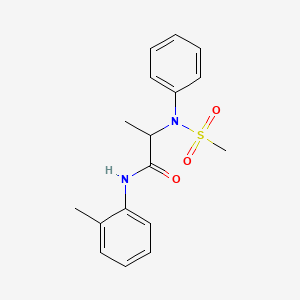![molecular formula C21H20N4O3S2 B11620975 2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620975.png)
2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-furylmetil)amino]-9-metil-3-[(Z)-(4-oxo-3-propil-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidin-4-ona es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(2-furylmetil)amino]-9-metil-3-[(Z)-(4-oxo-3-propil-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidin-4-ona normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del Núcleo de Pirido[1,2-a]pirimidin-4-ona: Esto se puede lograr a través de una reacción de ciclización que involucra precursores apropiados como la 2-aminopirimidina y un aldehído o cetona adecuados.
Introducción del Grupo Furylmetil: Este paso implica la reacción del intermedio con furfural o un compuesto similar que contiene furyl en condiciones de aminación reductora.
Formación de la Parte de Tiazolidinona: Esto se puede sintetizar haciendo reaccionar una tioamida con una α-haloacetona o un α-haloéster adecuado, seguido de ciclización.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tioxo, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo y otros electrófilos.
Productos Principales
Productos de Oxidación: Sulfoxidos, sulfonas.
Productos de Reducción: Alcoholes.
Productos de Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En síntesis orgánica, este compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo convierte en un intermedio valioso.
Biología
La actividad biológica potencial del compuesto lo convierte en un candidato para el descubrimiento y desarrollo de fármacos. Se puede evaluar para diversas actividades farmacológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina
Debido a su estructura compleja, el compuesto puede interactuar con múltiples objetivos biológicos, lo que lo convierte en un posible compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Industria
En ciencia de materiales, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad, fluorescencia o actividad catalítica.
Mecanismo De Acción
El mecanismo de acción de 2-[(2-furylmetil)amino]-9-metil-3-[(Z)-(4-oxo-3-propil-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidin-4-ona no se comprende completamente. sus múltiples grupos funcionales sugieren que puede interactuar con varios objetivos moleculares. Por ejemplo, el grupo tioxo puede interactuar con enzimas que contienen tiol, mientras que el núcleo de pirido[1,2-a]pirimidin-4-ona puede unirse a ácidos nucleicos o proteínas, afectando su función.
Comparación Con Compuestos Similares
Compuestos Similares
2-[(2-furylmetil)amino]-2-metil-1-propanol clorhidrato: Este compuesto comparte el grupo furylmetilamino pero difiere en el resto de su estructura.
3-amino-4-(5-metil-1,2,4-oxadiazol-3-il)furazano: Este compuesto tiene una estructura central diferente pero comparte algunos grupos funcionales.
Unicidad
2-[(2-furylmetil)amino]-9-metil-3-[(Z)-(4-oxo-3-propil-2-tioxo-1,3-tiazolidin-5-ilideno)metil]-4H-pirido[1,2-a]pirimidin-4-ona es único debido a su combinación de un núcleo de pirido[1,2-a]pirimidin-4-ona con una parte de tioxo-tiazolidinona y un grupo furylmetilamino. Esta estructura única proporciona una gama diversa de reactividad química y actividad biológica potencial, distinguiéndolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C21H20N4O3S2 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-8-25-20(27)16(30-21(25)29)11-15-17(22-12-14-7-5-10-28-14)23-18-13(2)6-4-9-24(18)19(15)26/h4-7,9-11,22H,3,8,12H2,1-2H3/b16-11- |
Clave InChI |
KAHFOVGPFDJSMS-WJDWOHSUSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)/SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11620894.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11620901.png)
![N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine](/img/structure/B11620906.png)
![2-(2,3-dimethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11620911.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620912.png)
![6-imino-N,7-bis(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620915.png)
![2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11620916.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620918.png)

![Methyl 4-methyl-2-[2-(4-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B11620941.png)
![4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11620966.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11620972.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620980.png)

